Prostaglandin D2

Description

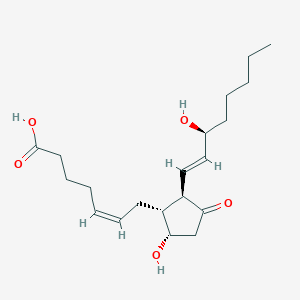

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMBVRSPMRCCGG-OUTUXVNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897162 | |

| Record name | Prostaglandin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin D2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41598-07-6 | |

| Record name | PGD2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41598-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041598076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prostaglandin D2 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prostaglandin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prostaglandin D(2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROSTAGLANDIN D2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RXY07S6CZ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin D2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

56 - 57 °C | |

| Record name | Prostaglandin D2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of Prostaglandin D2

The Arachidonic Acid Cascade and its Precursors

The synthesis of PGD2 is initiated by a series of enzymatic reactions known as the arachidonic acid cascade. researchgate.net This pathway is fundamental to the production of all prostanoids, a class of lipid compounds that includes prostaglandins (B1171923) and thromboxanes. frontierspartnerships.org

The Role of Phospholipase A2 in Arachidonic Acid Release

The journey to PGD2 begins with the liberation of arachidonic acid from the phospholipid bilayer of cellular membranes. This crucial first step is catalyzed by phospholipase A2 (PLA2). researchgate.netunl.edu In response to various stimuli, including inflammatory and physiological signals, PLA2 hydrolyzes the ester bond at the sn-2 position of membrane phospholipids, releasing free arachidonic acid into the cytoplasm. researchgate.netbiotools.eu In activated mast cells, secretory PLA2 is responsible for the release of arachidonic acid for the initial, rapid phase of PGD2 synthesis. nih.gov Cytosolic PLA2 (cPLA2) also plays an essential role, not only in providing arachidonic acid for both immediate and delayed PGD2 generation but also in facilitating the induction of downstream enzymes. pnas.org

Cyclooxygenase Isoforms (COX-1 and COX-2) in Prostaglandin (B15479496) H2 Synthesis

Once released, arachidonic acid serves as the substrate for the cyclooxygenase (COX) enzymes, also known as prostaglandin G/H synthases. nih.govsinobiological.com These enzymes catalyze the conversion of arachidonic acid into the unstable intermediate, prostaglandin H2 (PGH2). researchgate.netwikipedia.orgwikipedia.orgsigmaaldrich.com This conversion is a two-step process: first, a bis-dioxygenation reaction forms prostaglandin G2 (PGG2), which is then reduced by the peroxidase activity of the same enzyme to form PGH2. researchgate.netwikipedia.org

There are two primary isoforms of COX: COX-1 and COX-2. frontierspartnerships.orgproteopedia.org COX-1 is constitutively expressed in most tissues and is considered a "housekeeping" enzyme, responsible for producing prostaglandins involved in homeostatic functions. sinobiological.comresearchgate.netproteopedia.org In contrast, COX-2 is typically undetectable in most normal tissues but its expression is induced by inflammatory stimuli, mitogens, and injury. researchgate.netproteopedia.orgsnmjournals.org Both COX-1 and COX-2 are capable of converting arachidonic acid to PGH2, which then becomes the common precursor for the synthesis of various prostanoids, including PGD2. researchgate.netfrontierspartnerships.orgbio-rad.com In activated mast cells, both early and late phases of PGD2 generation are mediated by prostaglandin synthase 1 (PGS1) and prostaglandin synthase 2 (PGS2), respectively. nih.gov

Prostaglandin D Synthases (PGDS)

The final and committed step in the biosynthesis of PGD2 is the isomerization of PGH2, a reaction catalyzed by specific enzymes known as prostaglandin D synthases (PGDS). nih.govcaymanchem.comcaymanchem.com There are two distinct types of PGDS that catalyze this reaction: lipocalin-type PGDS (L-PGDS) and hematopoietic PGDS (H-PGDS). nih.govcaymanchem.com Although they perform the same catalytic function, these two enzymes are products of different genes and share no homology in their amino acid sequences. aai.org

Lipocalin-Type Prostaglandin D Synthase (L-PGDS)

L-PGDS is a member of the lipocalin superfamily, a group of proteins known for binding and transporting small lipophilic molecules. nih.govpnas.org This dual functionality suggests that L-PGDS acts not only as a PGD2-producing enzyme but also as an extracellular transporter. nih.govpnas.org The protein is a glycoprotein (B1211001) with a molecular weight of about 26 kDa. nih.gov

L-PGDS exhibits a specific tissue distribution, being predominantly found in the central nervous system (CNS), male genital organs, and the human heart. nih.govcaymanchem.comcaymanchem.compnas.orgnih.govfrontiersin.org In the CNS of various mammals, including humans, L-PGDS is localized in the leptomeninges, choroid plexus, and oligodendrocytes. nih.govmdpi.com It is secreted into the cerebrospinal fluid (CSF), where it is a major protein also known as β-trace. nih.govcaymanchem.comnih.govbiocompare.com Within the brain, L-PGDS is found in the rough endoplasmic reticulum and nuclear membrane of oligodendrocytes and arachnoid trabecular cells. nih.gov While initially thought to be primarily non-neuronal, evidence now suggests that neurons may also be a significant source of L-PGDS. mdpi.compnas.org

In the human heart, L-PGDS mRNA is intensely expressed, and the protein is localized in myocardial cells and atrial endocardial cells. pnas.org It has also been detected in smooth muscle cells within arteriosclerotic plaques. pnas.org In the male reproductive organs of humans and other mammals, L-PGDS is found in Leydig cells, Sertoli cells, and ductal epithelial cells and is secreted into the seminal plasma. nih.gov L-PGDS is also expressed in other tissues such as the kidney, liver, lung, adipose tissue, and muscle. researchgate.net

| Tissue/Organ System | Specific Localization | Secreted into |

|---|---|---|

| Central Nervous System (CNS) | Leptomeninges, choroid plexus, oligodendrocytes, arachnoid trabecular cells, neurons. nih.govmdpi.compnas.org | Cerebrospinal Fluid (CSF). nih.gov |

| Male Genital Organs | Leydig cells, Sertoli cells, ductal epithelial cells. nih.gov | Seminal Plasma. nih.gov |

| Heart | Myocardial cells, atrial endocardial cells, smooth muscle cells in arteriosclerotic plaques. pnas.org | Plasma. pnas.org |

| Other Tissues | Kidney, liver, lung, adipose tissue, muscle. researchgate.net | Not specified |

The expression of the L-PGDS gene (PTGDS) is subject to complex regulation by various factors, including hormones and signaling molecules. nih.gov The human and mouse genes for L-PGDS are located on chromosome 9 and 2, respectively, within a cluster of other lipocalin genes. nih.gov

Several hormones have been shown to modulate L-PGDS expression. For instance, thyroid hormone activates its expression in human brain-derived cells. nih.gov Dexamethasone, a synthetic glucocorticoid, induces L-PGDS in mouse neuronal cells. nih.gov Estradiol (B170435) has been found to regulate L-PGDS gene expression in a tissue-specific manner, with evidence suggesting that estrogen receptor β (ERβ) specifically mediates this regulation in the heart. nih.govoup.com In different brain regions, estradiol can either induce or repress L-PGDS expression. pnas.org

Cellular signaling pathways also play a crucial role. In human TE671 cells, protein kinase C (PKC) signaling activates L-PGDS gene expression. nih.gov This is achieved by overcoming the repressive effect of the Notch-HES signaling pathway. nih.govnih.gov The transcription factor AP-2β is also involved in maintaining L-PGDS gene expression. nih.gov In macrophages, inflammatory stimuli like lipopolysaccharide (LPS) can induce L-PGDS expression, a process regulated positively by the transcription factor AP-1 and negatively by p53. aai.org Furthermore, fluid shear stress has been shown to induce L-PGDS expression in human vascular endothelial cells through the action of c-Fos and c-Jun at an AP-1 binding site. nih.gov In adipocytes, liver receptor homolog-1 (LRH-1) and sterol regulatory element-binding protein-1c (SREBP-1c) are involved in regulating L-PGDS gene expression. nih.gov

| Regulator | Effect on L-PGDS Expression | Cell/Tissue Type | Mediating Factors |

|---|---|---|---|

| Thyroid Hormone | Activation. nih.gov | Human brain-derived cells. nih.gov | Thyroid hormone response element. nih.gov |

| Dexamethasone | Induction. nih.gov | Mouse neuronal cells. nih.gov | Glucocorticoid receptors. nih.gov |

| Estradiol | Induction or Repression. pnas.org | Heart, Brain. pnas.orgoup.com | Estrogen Receptor β (ERβ). oup.com |

| Protein Kinase C (PKC) | Activation. nih.gov | Human TE671 cells. nih.gov | De-repression of Notch-HES signaling, enhancement of AP-2β function. nih.gov |

| Lipopolysaccharide (LPS) | Induction. aai.org | Macrophages. aai.org | AP-1 (positive), p53 (negative). aai.org |

| Fluid Shear Stress | Induction. nih.gov | Human vascular endothelial cells. nih.gov | c-Fos, c-Jun (AP-1 binding site). nih.gov |

| Liver Receptor Homolog-1 (LRH-1) | Activation. nih.gov | Pre-adipocytes. nih.gov | LRH-1 responsive element. nih.gov |

| Liver X Receptor Agonist | Upregulation. nih.gov | Adipocytes. nih.gov | SREBP-1c. nih.gov |

Tissue Distribution and Cellular Localization of L-PGDS

Hematopoietic Prostaglandin D Synthase (H-PGDS)

Hematopoietic prostaglandin D synthase (H-PGDS) is a key enzyme responsible for the production of PGD2 in various physiological and pathological contexts. researchgate.net It is a cytosolic enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2), a common precursor for all prostaglandins and thromboxanes, to PGD2. nih.govnih.gov This reaction is dependent on the presence of glutathione. nih.govcaymanchem.com H-PGDS belongs to the sigma class of glutathione-S-transferase (GST) family. researchgate.netcaymanchem.com

Tissue Distribution and Cellular Localization of H-PGDS

H-PGDS is widely distributed in peripheral tissues and is notably localized in various immune and inflammatory cells. researchgate.netnovusbio.com

Cellular Localization:

Mast cells: H-PGDS is prominently expressed in the cytoplasm of mast cells. nih.govmdpi.com

Th2 cells: These cells, involved in allergic responses, also express H-PGDS. nih.govcaymanchem.com

Antigen-presenting cells (APCs): H-PGDS is found in APCs, which play a crucial role in initiating adaptive immune responses. nih.govcaymanchem.comnovusbio.com

Megakaryocytes: These bone marrow cells, responsible for producing platelets, also contain H-PGDS. caymanchem.comnovusbio.com

Eosinophils: H-PGDS is present in these granulocytes, which are associated with allergic inflammation. caymanchem.com

Pericytes: Studies have shown H-PGDS localization in pericytes within myocardial tissues. mdpi.com

Tissue Distribution:

Peripheral Tissues: H-PGDS is generally found in peripheral tissues rather than the central nervous system. caymanchem.comnovusbio.com

Spleen: The spleen is one of the organs where hematopoietic PGD synthase is present. hmdb.ca

Female Reproductive System: H-PGDS has been identified in the fallopian tube, endometrial gland cells, and trophoblasts, suggesting a role in female reproduction. hmdb.ca

Inflammatory Sites: Increased expression of H-PGDS is observed in inflamed tissues, such as the skeletal muscles of individuals with Duchenne muscular dystrophy and the nasal mucosa of patients with allergic rhinitis. mdpi.comcaymanchem.commdpi.com

Table 1: Cellular Localization and Tissue Distribution of H-PGDS

| Cell Type | Tissue/Organ | Reference |

|---|---|---|

| Mast Cells | Peripheral Tissues, Skin, Lungs, Myocardium | nih.govcaymanchem.comnovusbio.commdpi.commedicaljournals.se |

| Th2 Cells | Peripheral Tissues, Blood | nih.govcaymanchem.commedicaljournals.se |

| Antigen-Presenting Cells | Peripheral Tissues, Lymph Nodes | nih.govcaymanchem.comnovusbio.com |

| Megakaryocytes | Bone Marrow | caymanchem.comnovusbio.com |

| Eosinophils | Peripheral Tissues, Blood | caymanchem.com |

| Pericytes | Myocardium | mdpi.com |

Regulation of H-PGDS Expression

The expression of H-PGDS is upregulated by various stimuli, particularly those associated with inflammation and allergic reactions. This regulation ensures that PGD2 is produced in response to specific physiological demands.

Inducers of H-PGDS Expression and Activity:

Inflammatory Cytokines: Interleukin-13 (IL-13), IL-3, and IL-4 have been shown to increase H-PGDS activity. caymanchem.com

Immune Stimuli: Lipopolysaccharide (LPS) and anti-IgE antibodies are potent inducers of H-PGDS. caymanchem.com

Chemical Activators: Phorbol 12-myristate 13-acetate (TPA) and ionomycin (B1663694) can also increase H-PGDS activity. caymanchem.com

Allergic Conditions: H-PGDS protein levels are elevated in the nasal mucosa of patients with allergic rhinitis. caymanchem.com Furthermore, increased numbers of H-PGDS positive T cells are found in the blood and skin of individuals with atopic dermatitis. medicaljournals.se

Muscle Injury: In Duchenne muscular dystrophy, H-PGDS expression increases in skeletal muscles and inflammatory cells during the early stages of muscle necrosis. mdpi.com

Metabolism and Degradation of Prostaglandin D2

Once synthesized, PGD2 is a relatively unstable molecule and is rapidly metabolized into several other compounds. nih.gov This metabolic conversion is a critical aspect of its biological activity, as the resulting metabolites can have distinct and potent effects.

Formation of Metabolites (e.g., 9α,11β-PGF2)

One of the primary metabolic pathways for PGD2 involves its conversion to 9α,11β-prostaglandin F2 (9α,11β-PGF2). This reaction is catalyzed by an NADPH-dependent 11-ketoreductase, which reduces the keto group at the C-11 position of PGD2. nih.gov 9α,11β-PGF2 is a stable and biologically active metabolite. nih.govjci.org In fact, it is considered a major metabolite of PGD2 and can be used as a marker for mast cell activation. nih.govjci.org Studies have shown that following an allergen challenge, levels of 9α,11β-PGF2 significantly increase in the plasma and urine of asthmatic patients. nih.govplos.org

Non-Enzymatic Dehydration to Cyclopentenone Prostaglandins (PGJ2, 15-deoxy-Δ12,14-PGJ2)

PGD2 can also undergo non-enzymatic dehydration to form a series of cyclopentenone prostaglandins. ontosight.airesearchgate.net This process involves the removal of a water molecule from the PGD2 structure. ontosight.ai

The initial product of this dehydration is Prostaglandin J2 (PGJ2). ontosight.airesearchgate.netbio-rad.com PGJ2 can be further metabolized to form other J-series prostaglandins, including Δ12-PGJ2 and 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). researchgate.netresearchgate.netpnas.org The formation of these metabolites can occur spontaneously or be catalyzed by proteins like human serum albumin. researchgate.netpnas.org These cyclopentenone prostaglandins are known to have anti-inflammatory properties. ontosight.ai

Prostaglandin D2 Receptor Biology

D Prostanoid Receptor 1 (DP1 / PTGDR1)

The DP1 receptor, encoded by the PTGDR gene, is a classical prostanoid receptor that couples to Gs proteins, leading to the activation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP). zhanggroup.orgnih.gov This signaling pathway classifies DP1 as a relaxant prostanoid receptor. uni.lu

The human PTGDR gene is located on chromosome 14q22.1 and contains four exons. zhanggroup.orgtocris.com Molecular cloning studies have revealed that the cDNA for the human DP1 receptor encodes a protein of 359 amino acids with a calculated molecular mass of 40,276 daltons. zhanggroup.org As a member of the rhodopsin-like GPCR superfamily, its structure is characterized by seven transmembrane domains, an extracellular N-terminus, and an intracellular C-terminus. zhanggroup.orgnih.gov The protein structure includes potential sites for N-glycosylation and a disulfide bond between cysteine residues, which are common features for GPCRs influencing their folding and trafficking. zhanggroup.orgresearchgate.net High-resolution structures determined by cryo-electron microscopy have provided detailed insights into its inactive and active states, revealing specific mechanisms of ligand recognition and G protein coupling. nih.gov

The DP1 receptor shows a distinct pattern of expression in various human tissues and cells. It is found in the brain, particularly in the leptomeninges and choroid plexus. fishersci.ca In the periphery, DP1 is expressed in:

Cardiovascular system: Platelets and smooth muscle cells. researchgate.netnih.gov

Immune system: Mast cells, dendritic cells, eosinophils, and lymphocytes. uni.lufishersci.ca

Gastrointestinal tract: Glandular cells and mucous-secreting goblet cells in the colon. fishersci.canih.gov

Respiratory system: Airway epithelium and alveolar macrophages. fishersci.ca

Ocular tissues: Ciliary epithelium, iris, and retinal choroid. researchgate.netfishersci.ca

Molecular Cloning and Structural Characteristics

D Prostanoid Receptor 2 (DP2 / CRTH2 / PTGDR2)

Initially identified as an orphan receptor named CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), DP2 was later deorphanized as the second major receptor for PGD2. nih.govguidetopharmacology.org Unlike DP1, DP2 belongs to a different phylogenetic branch of GPCRs, sharing more homology with chemotactic receptors like the formyl peptide and C5a receptors. guidetopharmacology.orgnih.gov It couples to Gi/o proteins, and its activation leads to a decrease in intracellular cAMP and an increase in intracellular calcium mobilization.

The human gene for DP2, PTGDR2, is located on chromosome 11q12.2. guidetopharmacology.org It codes for a protein of 395 amino acids with a molecular weight of approximately 43 kDa. Structurally, DP2 is a seven-transmembrane receptor with two potential N-glycosylation sites in its N-terminal extracellular domain and a notably long cytoplasmic tail. guidetopharmacology.org The crystal structure of human DP2 has revealed a distinct "polar group in" binding mode for its ligands, which differs from the binding mechanism of other prostanoid receptors and suggests a non-conserved method of activation. nih.gov

DP2/CRTH2 expression is prominently associated with cells involved in type 2 inflammatory and allergic responses. High levels of expression are found in:

Immune cells: T-helper 2 (Th2) cells, eosinophils, basophils, and innate lymphoid cells type 2 (ILC2s). guidetopharmacology.orgnih.gov It is also expressed on monocytes, macrophages, and a subset of cytotoxic T cells. guidetopharmacology.orglipidmaps.org

Mast cells: While mast cells are a primary source of PGD2, they also express DP2, although studies indicate it is often located intracellularly rather than on the cell surface. guidetoimmunopharmacology.org

Central Nervous System: Expression has been detected in the thalamus, hippocampus, pons, and frontal cortex. guidetopharmacology.org

Other Tissues: DP2 mRNA or protein has been identified in the lung epithelium, heart, spleen, ovary, and keratinocytes in the skin. guidetopharmacology.orglipidmaps.org

Molecular Cloning and Structural Characteristics

Other Potential Prostanoid Receptor Interactions (e.g., TP Receptor)

Beyond its primary interaction with DP1 and DP2 receptors, PGD2 has been reported to interact with other prostanoid receptors, most notably the thromboxane (B8750289) A2 receptor (TP receptor). cenmed.com This interaction appears to be functionally significant in specific contexts. For instance, some of the bronchoconstrictor effects of PGD2 in the airways are believed to be mediated through the TP receptor. cenmed.comguidetopharmacology.org Studies using TP receptor antagonists have shown they can block PGD2-induced bronchoconstriction in human subjects. guidetopharmacology.org Similarly, research on guinea-pig platelets suggests that PGD2 can interact with TP receptor sites. nih.gov However, in other cell types, such as Th2 cells, this interaction is less clear. While the dual CRTH2/TP antagonist ramatroban (B1678793) blocks PGD2-induced cytokine production, the highly specific TP antagonist SQ29548 does not, suggesting the effect is mediated via CRTH2 in this context. uni.lu

Signal Transduction Pathways Activated by Prostaglandin D2

DP1 Receptor-Mediated Signaling

The DP1 receptor is a classic prostanoid receptor that, upon activation by prostaglandin (B15479496) D2 (PGD2), initiates a signaling cascade with significant physiological consequences, including vasodilation and the inhibition of platelet aggregation. nih.govpnas.org

Gαs Protein Coupling and Adenylate Cyclase Activation

The DP1 receptor is functionally coupled to a stimulatory G protein, Gαs. ahajournals.orgpnas.orguniprot.org Binding of PGD2 to the DP1 receptor induces a conformational change in the receptor, which in turn activates the associated Gαs protein. wikipedia.orgpnas.org This activation prompts the Gαs alpha subunit to engage and stimulate adenylate cyclase, a membrane-bound enzyme. wikipedia.orgpnas.orgresearchgate.net This mechanism classifies DP1 among the "relaxant" prostanoid receptors, which also include EP2, EP4, and IP receptors. wikipedia.orgkoreamed.org

Cyclic Adenosine (B11128) Monophosphate (cAMP) Generation

The primary consequence of adenylate cyclase activation is the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). wikipedia.orgresearchgate.net Consequently, stimulation of the DP1 receptor leads to a significant elevation of intracellular cAMP levels. nih.govpnas.orgbioscientifica.comnih.gov This increase in the second messenger cAMP is a pivotal event that initiates a cascade of downstream signaling activities. wikipedia.orgahajournals.org The agonist BW245C has been shown to effectively increase cAMP levels, while the antagonist BWA868C can decrease them in vascular smooth muscle cells. ahajournals.org

Protein Kinase A (PKA) Activation and Downstream Phosphorylation Events

Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA). researchgate.netkoreamed.orgbioscientifica.com PKA is a key effector enzyme that phosphorylates a variety of downstream protein targets on serine and threonine residues, thereby modulating their activity. atsjournals.orgfrontiersin.orgresearchgate.net

Research has identified several important downstream phosphorylation events following PKA activation:

Raptor Phosphorylation : In pulmonary artery smooth muscle cells, DP1 activation leads to PKA-dependent phosphorylation of raptor (regulatory-associated protein of mTOR) at Ser791. atsjournals.org This phosphorylation event promotes the dissociation of the mTORC1 complex, thereby suppressing its activity and attenuating cell hypertrophy. researchgate.netatsjournals.org

T-bet Degradation : In CD4+ T cells, the DP1/PKA pathway can lead to the phosphorylation of the transcription factor Sp1 (p-Sp1). nih.gov This initiates a pathway involving the E3 ubiquitin ligase NEDD4L, which ultimately results in the ubiquitination and degradation of the transcription factor T-bet, a key regulator of Th1 cell differentiation. nih.gov

CREB Phosphorylation : The DP1-cAMP-PKA signaling axis is also known to activate the cAMP-responsive element-binding protein (CREB), a transcription factor involved in neuroprotection and other cellular processes. nih.govfrontiersin.orgresearchgate.net

Intracellular Calcium (Ca2+) Mobilization

In addition to the canonical Gαs-cAMP-PKA pathway, activation of the DP1 receptor has been observed to cause an increase in intracellular calcium (Ca2+) concentration. ersnet.orgbioscientifica.com Studies in cells expressing DP1 receptors have demonstrated that both PGD2 and the selective DP1 agonist BW245C can elicit this response. ersnet.orgwindows.net

The precise mechanism of this calcium mobilization is not fully elucidated but appears to be distinct from the typical phospholipase C-inositol triphosphate (IP3) pathway, as it occurs without the formation of inositol (B14025) 1,4,5-trisphosphate. wikipedia.orgarigobio.com Some evidence suggests that this calcium increase may be dependent on the cAMP/PKA pathway and could involve the activation of L-type Ca2+ channels and ryanodine (B192298) receptors. ersnet.org

DP2/CRTH2 Receptor-Mediated Signaling

The DP2 receptor, also known as CRTH2, is structurally distinct from other prostanoid receptors and is more closely related to chemotactic receptors. nih.govpnas.org It is prominently expressed on cells involved in type 2 inflammation, such as Th2 lymphocytes, eosinophils, and basophils. aai.orgpnas.org

Gαi Protein Coupling and Inhibition of cAMP Production

In direct contrast to the DP1 receptor, the DP2/CRTH2 receptor is coupled to an inhibitory G protein, Gαi. nih.govaai.orgresearchgate.netplos.org Activation of the DP2 receptor by PGD2 leads to the engagement of the Gαi protein, which in turn inhibits the activity of adenylate cyclase. koreamed.orgplos.orgresearchgate.net This inhibitory action results in a decrease in the intracellular production of cAMP. nih.govpnas.orgpnas.org This signaling pathway is sensitive to pertussis toxin, which specifically ADP-ribosylates and inactivates Gαi proteins, confirming the receptor's coupling to this G protein subtype. aai.orgpnas.org While inhibiting cAMP, DP2 activation also leads to the mobilization of intracellular Ca2+. pnas.orgresearchgate.netresearchgate.net

Intracellular Calcium (Ca2+) Mobilization

The binding of Prostaglandin D2 (PGD2) to its receptors can trigger an increase in the concentration of intracellular calcium (Ca2+), a critical second messenger in many cellular processes. This mobilization of calcium can occur through different mechanisms depending on the receptor subtype involved.

Activation of the DP1 receptor, which is coupled to Gs proteins, can lead to an influx of extracellular Ca2+. sigmaaldrich.com In contrast, the DP2 receptor (also known as CRTH2), which couples to Gi proteins, induces intracellular Ca2+ mobilization. fishersci.com This increase in calcium following DP2 activation has been observed in various immune cells, including eosinophils and basophils. fishersci.comabcam.com Studies in human mast cells have also shown that DP2-selective agonists induce a dose-dependent mobilization of intracellular calcium, a process that is sensitive to pertussis toxin, indicating the involvement of Gi proteins. fishersci.com Interestingly, some research suggests that a mobilization of calcium is observed upon PGD2 receptor activation without the formation of inositol 1,4,5-trisphosphate, a common intermediate in calcium release from intracellular stores. wikidata.org The regulation of Ca2+ signaling is intricate, as the increase in cyclic adenosine monophosphate (cAMP) resulting from DP1 activation can either enhance or suppress the role of Ca2+ in signal transmission, depending on the specific cell type and context. fishersci.co.uk

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

This compound (PGD2) can modulate the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, a family of protein kinases that regulate a wide array of cellular processes including proliferation, differentiation, and apoptosis. The specific MAPK pathways activated by PGD2 can vary depending on the cell type and the receptors expressed.

In human bronchial epithelial cells, PGD2 has been shown to induce the production of pro-inflammatory mediators like interleukin-8 and granulocyte-macrophage colony-stimulating factor. This induction is associated with the activation of the p38 and ERK (extracellular signal-regulated kinase) MAPK pathways. wikipedia.orgmpg.de Similarly, DP receptor signaling in airway epithelial cells can be mediated through p38 MAPK and p44/42 MAPK (ERK1/2) pathways. wikipedia.org

However, the role of MAPK activation in PGD2 signaling is not universal. For example, in human retinal capillary pericytes, PGD2 stimulation had a negligible effect on the phosphorylation of p44/42 MAPK or p38 MAPK, suggesting that the MAPK pathway is not the primary signaling route in these cells for PGD2-induced growth. zhanggroup.org In dendritic cells, the effects of PGD2 were not associated with the deactivation of the MAPK pathway. nih.gov Furthermore, the antimycotic agent sertaconazole (B158924) nitrate (B79036) has been found to boost the production of PGD2 through the activation of the p38-MAPK pathway in mast cells. zhanggroup.org

Activation of CREB and Other Transcription Factors

The signaling cascades initiated by this compound (PGD2) often culminate in the activation of various transcription factors, which then regulate the expression of target genes. One of the key transcription factors activated by PGD2 is the cAMP response element-binding protein (CREB).

In human retinal capillary pericytes, PGD2 signaling proceeds primarily through the cyclic adenosine monophosphate (cAMP) pathway. This leads to the rapid phosphorylation and activation of CREB. zhanggroup.org The activation of CREB was found to be essential for the PGD2-induced expression of the early response gene c-fos. This induction was blocked by an adenylyl cyclase inhibitor, SQ22536, confirming the role of the cAMP-CREB pathway. zhanggroup.org Similarly, in TM4 Sertoli cells, PGD2 has been shown to stimulate the phosphorylation of CREB and another related transcription factor, ATF-1. zhanggroup.org The effects of PGD2 in dendritic cells are also linked to the phosphorylation of CREB. nih.gov

Beyond CREB, PGD2 signaling can influence other transcription factors. For instance, DP receptor signaling in airway epithelial cells can lead to the activation of nuclear factor-kappa B (NF-κB). wikipedia.org

Signaling Pathways of this compound Metabolites (e.g., 15-deoxy-Δ12,14-PGJ2)

The biological activities of this compound (PGD2) are not limited to the parent compound; its metabolites also possess distinct signaling capabilities. A prominent example is 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a cyclopentenone prostaglandin formed through the dehydration of PGD2. zhanggroup.org

15d-PGJ2 is recognized as a high-affinity endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that functions as a ligand-activated transcription factor. zhanggroup.org At low concentrations (picomolar to nanomolar), 15d-PGJ2 can enhance eosinophil chemotaxis toward eotaxin, and this effect is mediated through PPARγ ligation. zhanggroup.org This priming effect on eosinophils by low concentrations of 15d-PGJ2 appears to be independent of gene transcription and is not associated with the ERK or p38 MAPK pathways. zhanggroup.org

In addition to PPARγ, 15d-PGJ2 can also signal through other pathways. In cardiomyocytes, 15d-PGJ2 has been shown to induce apoptosis by signaling through the PGD2 receptor DP2, but not DP1 or PPARγ. zhanggroup.org This process involves the generation of intracellular reactive oxygen species (ROS) and the subsequent phosphorylation of p38 and p42/44 MAPKs, leading to the increased expression of TNFα. zhanggroup.org

Furthermore, 15d-PGJ2 can directly interact with and activate H-Ras, a key signaling protein, by forming a covalent adduct. This activation of H-Ras can, in turn, stimulate the MAPK/ERK pathway. zhanggroup.org The electrophilic nature of 15d-PGJ2 also allows it to covalently bind to and modulate the function of other proteins, including components of the NF-κB signaling pathway, often leading to an anti-inflammatory effect by inhibiting NF-κB activity. zhanggroup.org

Below is an interactive table summarizing the signaling pathways discussed:

Interactive Data Table: this compound and Metabolite Signaling| Activator | Receptor(s) | Key Signaling Events | Downstream Effects | Cell Context Examples |

|---|---|---|---|---|

| This compound | DP1 | ↑ cAMP, ↑ Ca2+ influx | CREB Activation, NF-κB Activation | Retinal Pericytes, Airway Epithelial Cells |

| DP2 (CRTH2) | ↓ cAMP, ↑ Intracellular Ca2+ | Ca2+ Mobilization, MAPK Activation | Immune Cells (Eosinophils, Mast Cells), Bronchial Epithelial Cells | |

| 15-deoxy-Δ12,14-PGJ2 | PPARγ | Ligand-activated transcription | Enhanced Eosinophil Chemotaxis | Eosinophils |

| DP2 | ↑ ROS, ↑ p38/p42/44 MAPK Phos. | ↑ TNFα, Apoptosis | Cardiomyocytes | |

| H-Ras | Covalent Adduct Formation | H-Ras Activation, ↑ MAPK/ERK | - |

Cellular and Molecular Mechanisms of Prostaglandin D2 Action

Effects on Immune Cells

Prostaglandin (B15479496) D2 orchestrates a wide array of activities within the immune system, influencing the behavior of both innate and adaptive immune cells. Its actions are highly cell-type specific, largely dictated by the differential expression of its receptors, DP1 and CRTH2. nih.govaai.org

Mast Cell Activation and Mediator Release

Mast cells are a primary source of PGD2, which is released upon their activation. ki.sewikipedia.org This release is a key event in allergic reactions. ki.se Following activation, mast cells degranulate, releasing a host of pre-formed and newly synthesized inflammatory mediators. frontiersin.orgupmc.edu Alongside PGD2, other significant mediators released include histamine (B1213489), leukotrienes (such as LTC4, D4, and E4), cytokines, and chemokines. frontiersin.orgupmc.edu The measurement of PGD2 metabolites in urine can serve as an indicator of in vivo mast cell activation. ki.se While histamine is a critical mediator, the potentiation of inflammatory responses often requires the presence of additional mediators like PGD2. nih.gov In some instances of mast cell activation, there can be a selective and excessive release of PGD2 without a corresponding increase in histamine. karger.com

T Helper Cell Differentiation and Polarization (Th1/Th2 balance)

Prostaglandin D2 plays a significant role in skewing the immune response towards a T helper 2 (Th2) phenotype, which is characteristic of allergic inflammation. aai.orgnih.gov PGD2, acting through the CRTH2 receptor, selectively induces chemotaxis in Th2 cells, attracting them to sites of inflammation. nih.govrupress.org This action is dependent on a Gαi-dependent signaling pathway that leads to intracellular calcium mobilization. nih.gov Furthermore, PGD2 can enhance the production of Th2-associated cytokines, such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). jefferson.edu

Dendritic Cell Maturation, Migration, and Antigen Presentation

The influence of this compound on dendritic cells (DCs), the most potent antigen-presenting cells, is multifaceted and context-dependent. aai.org PGD2 has been shown to inhibit the migration of lung DCs to draining lymph nodes, a crucial step for initiating T cell responses. aai.orgfrontiersin.org This inhibitory effect on DC migration is primarily mediated through the DP1 receptor. aai.orgfrontiersin.org

Furthermore, PGD2 can alter the maturation of DCs induced by stimuli like lipopolysaccharide (LPS) and allergens. aai.org It can modulate the expression of costimulatory molecules on mature DCs. aai.org PGD2 also significantly reduces the secretion of IL-12 by DCs, a key cytokine for promoting Th1 responses. aai.orgbinasss.sa.cr By instructing DCs to polarize CD4+ T cells towards a Th2 phenotype, PGD2 plays a critical role in shaping the adaptive immune response. frontiersin.org This effect is dependent on the expression of the DP1 receptor on DCs and involves the suppression of Th1/Th17 polarizing cytokines through the inhibition of NF-κB signaling. frontiersin.org

Eosinophil and Basophil Chemotaxis and Activation

This compound is a potent chemoattractant for both eosinophils and basophils, two key effector cells in allergic inflammation. nih.govrupress.org This chemotactic effect is mediated through the CRTH2 receptor, which is preferentially expressed on these cell types. nih.govrupress.org PGD2-dependent migration of eosinophils and basophils from the blood to inflamed tissues is a critical process in the pathogenesis of allergic diseases. nih.gov Interestingly, the DP receptor does not appear to be involved in mediating the migratory response of these cells to PGD2. nih.gov

The activation of CRTH2 on eosinophils and basophils by PGD2 not only induces their migration but also leads to their activation, contributing to the release of further inflammatory mediators and the amplification of the allergic cascade. nih.gov

Natural Killer (NK) Cell Function Modulation

This compound exerts a generally suppressive effect on the function of Natural Killer (NK) cells, which are crucial for anti-tumor and anti-viral immunity. nih.gov This inhibition is mediated through the DP receptor, which is expressed on human NK cells. aai.orgnih.gov PGD2 signaling via DP elevates intracellular cyclic AMP (cAMP) levels, and the subsequent inhibitory effects on NK cells are cAMP-dependent. aai.orgnih.govnih.gov

Specifically, PGD2 has been shown to inhibit the cytotoxicity, chemotaxis, and production of type 1 cytokines, such as Interferon-gamma (IFN-γ), by NK cells. aai.orgnih.gov It can also suppress the production of other inflammatory mediators by NK cells, including Tumor necrosis factor-alpha (TNF-α) and Granulocyte-macrophage colony-stimulating factor (GM-CSF). aai.org Furthermore, PGD2 can suppress the calcium mobilization that is triggered by the activation of the CD16 receptor on NK cells. nih.gov However, PGD2 can also differentially regulate the activities of NK cell subsets, as a proportion of CD56- NK cells express the CRTH2 receptor and can be induced to migrate in response to PGD2. jefferson.edu

Macrophage Polarization

This compound can influence the polarization of macrophages, directing them towards an anti-inflammatory M2 phenotype. researchgate.net In white adipose tissue, PGD2 produced by macrophages can cause them to polarize from an inflammatory M1 state to an M2 state, which is associated with improved insulin (B600854) sensitivity. researchgate.net This effect is mediated, at least in part, by the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov

PGD2 has also been shown to exert anti-inflammatory effects on macrophages by suppressing the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor necrosis factor-alpha (TNF-α), as well as inhibiting the expression of inducible nitric oxide synthase (iNOS) and subsequent nitric oxide (NO) synthesis. mdpi.com One of the metabolites of 2-arachidonoylglycerol, this compound-glycerol ester (PGD2-G), has been found to significantly decrease LPS-induced macrophage activation and the production of pro-inflammatory cytokines. pnas.org

| Cell Type | PGD2 Receptor(s) | Key Effects of PGD2 |

| Mast Cells | - | Primary producers of PGD2; release of various inflammatory mediators. ki.sewikipedia.orgfrontiersin.orgupmc.edu |

| T Helper Cells | CRTH2, DP | Induces chemotaxis of Th2 cells; promotes Th2 cytokine production; inhibits Th1 differentiation. aai.orgnih.govjefferson.eduaai.org |

| Dendritic Cells | DP1, CRTH2 | Inhibits migration; alters maturation; reduces IL-12 secretion; promotes Th2 polarization. aai.orgaai.orgfrontiersin.orgfrontiersin.org |

| Eosinophils | CRTH2 | Potent chemoattractant; induces activation. nih.govrupress.org |

| Basophils | CRTH2 | Potent chemoattractant; induces activation. nih.govrupress.org |

| Natural Killer (NK) Cells | DP, CRTH2 | Suppresses cytotoxicity, chemotaxis, and cytokine production (IFN-γ, TNF-α). aai.orgjefferson.edunih.govnih.gov |

| Macrophages | - | Promotes polarization to anti-inflammatory M2 phenotype; suppresses pro-inflammatory cytokine production. researchgate.netnih.govmdpi.com |

Neutrophil Recruitment and Activity

The role of this compound (PGD2) in neutrophil recruitment and activity is complex, with evidence suggesting both direct and indirect mechanisms of action. While some studies indicate that PGD2 does not directly attract or activate neutrophils, it can indirectly enhance their influx into tissues, particularly the lungs, by acting on other immune cells like macrophages. mdpi.com

Activation of both DP1 and DP2 receptors on macrophages by PGD2 has been shown to induce cytokine release and enhance the migratory capacity and survival of neutrophils. nih.gov In a murine model of LPS-induced pulmonary inflammation, the activation of PGD2 receptors led to increased airway neutrophilia. nih.gov This effect was abolished when alveolar macrophages were selectively depleted, highlighting the crucial role of macrophages as intermediaries in PGD2-driven neutrophil recruitment. nih.gov

Furthermore, PGD2 has been observed to play a role in the chemotaxis of neutrophils. wikipedia.org In the context of lung inflammation, PGD2 signaling between alveolar endothelial and epithelial cells and infiltrating neutrophils has been shown to have anti-inflammatory effects, in part by attenuating neutrophil migration and cytokine expression. nih.gov However, there is also evidence suggesting that PGD2, acting through both DP1 and DP2 receptors, can promote neutrophil influx into the lungs and worsen airway hyperreactivity. researchgate.net The expression of hematopoietic PGD synthase (HPGDS), the enzyme responsible for PGD2 production, has been detected in neutrophils in a murine model of LPS-induced lung inflammation, although PGD2 production by neutrophils themselves has not been definitively described. mdpi.com

Physiological Roles of Prostaglandin D2

Central Nervous System Function

In the central nervous system (CNS), PGD2 is the most abundant prostaglandin (B15479496) and acts as a crucial neuromodulator, influencing fundamental physiological states such as sleep, body temperature, and sensory processing. hmdb.canih.govnih.gov

Regulation of Sleep-Wake Cycles

Prostaglandin D2 is recognized as a potent endogenous sleep-promoting substance. nih.govnih.gov Its concentration in the cerebrospinal fluid (CSF) exhibits a circadian rhythm that is closely linked to the sleep-wake cycle, increasing with the propensity for sleep during periods of sleep deprivation. nih.gov The synthesis of PGD2 in the brain is primarily carried out by lipocalin-type PGD synthase (L-PGDS), which is located in the leptomeninges, choroid plexus, and oligodendrocytes. nih.govcapes.gov.br From these sites, PGD2 is secreted into the CSF and acts as a sleep hormone. nih.gov

The sleep-inducing effect of PGD2 is mediated through the stimulation of DP1 receptors located on the leptomeninges in the basal forebrain and hypothalamus. nih.govresearchgate.net This activation leads to the release of adenosine (B11128), which in turn acts as a paracrine signaling molecule to promote sleep. nih.govresearchgate.net Adenosine activates sleep-promoting neurons that express the adenosine A2A receptor and inhibits arousal-promoting neurons that possess the adenosine A1 receptor. nih.gov Specifically, PGD2 signaling activates a key sleep-regulating center in the ventrolateral preoptic area, which then inhibits the histaminergic arousal center in the tuberomammillary nucleus through GABAergic and galaninergic projections. nih.govnih.gov The critical role of the PGD2-adenosine system in maintaining physiological sleep is underscored by findings that inhibitors of L-PGDS or antagonists of the DP1 and adenosine A2A receptors suppress both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. nih.gov

Table 1: Key Molecules in PGD2-Mediated Sleep Regulation

| Molecule | Role | Location of Action |

|---|---|---|

| This compound (PGD2) | Primary sleep-promoting substance | Basal forebrain, Hypothalamus |

| L-PGDS | Enzyme for PGD2 synthesis | Leptomeninges, Choroid plexus, Oligodendrocytes |

| DP1 Receptor | PGD2 receptor mediating sleep | Leptomeninges |

| Adenosine | Secondary sleep-promoting molecule | Basal forebrain, Ventrolateral preoptic area |

| A2A Receptor | Adenosine receptor on sleep-promoting neurons | Ventrolateral preoptic area |

| A1 Receptor | Adenosine receptor on arousal neurons | Tuberomammillary nucleus |

Thermoregulation

This compound plays a significant role in the central regulation of body temperature, generally acting to reduce it. wikipedia.orghmdb.ca This effect is in opposition to prostaglandin E2 (PGE2), which is a well-known mediator of fever. physiology.org The hypothermic action of PGD2 is mediated through its activity in the preoptic area of the anterior hypothalamus (POA), a key thermoregulatory center in the brain. nih.govnih.gov

Research has identified that a subset of temperature-sensitive neurons in the POA express the enzyme PGD2 synthase (Ptgds). nih.govtsinghua.edu.cn When brain temperature rises, these neurons increase their production and release of PGD2. nih.gov PGD2 then activates its DP1 receptors on downstream neurons, particularly in the ventral medial preoptic area (vMPO). nih.govresearchgate.net This activation serves as a negative feedback loop, initiating physiological responses that lead to a decrease in body temperature, such as inhibiting heat production and promoting heat loss. tsinghua.edu.cn Studies involving the microinjection of PGD2 directly into the preoptic area have demonstrated a resultant drop in core body temperature. nih.gov

Olfactory Function

This compound is also involved in modulating the processing of olfactory information. hmdb.canih.gov The olfactory bulb, the first site of olfactory signal processing in the brain, shows high concentrations of PGD2 and the enzymes responsible for its synthesis. nih.gov Specifically, the mitral cell layer of the olfactory bulb is enriched with PGD2-binding proteins. nih.gov

Electrophysiological studies have revealed that PGD2 modulates the responses of mitral cells to odor stimuli. nih.gov It appears to exert this influence by suppressing inhibitory synaptic inputs from granule cells to mitral cells. nih.gov The administration of PGD2 has been shown to enhance and prolong the firing of mitral cells in response to certain olfactory stimuli. nih.gov This suggests that PGD2 acts as a neuromodulator within the olfactory bulb, fine-tuning the output signals sent to higher olfactory cortices.

Hormone Release Regulation

This compound influences the secretion of hormones from the pituitary gland, a central component of the endocrine system. hmdb.caelsevier.es Its regulatory actions can be both inhibitory and stimulatory depending on the specific hormonal axis.

Research has shown that PGD2 can inhibit the release of adrenocorticotropic hormone (ACTH). nih.gov Specifically, PGD2 was found to significantly inhibit corticotropin-releasing hormone (CRF)-induced ACTH secretion from rat anterior pituitary cells in culture. nih.gov This suggests a role for PGD2 in modulating the body's stress response at the level of the pituitary gland. nih.gov

Conversely, PGD2 has a direct stimulatory effect on the release of luteinizing hormone (LH). bioscientifica.com Studies using a superfusion system of the pituitary gland demonstrated that PGD2 caused a significant increase in LH release. bioscientifica.com This effect was shown to be a direct action on the pituitary gland itself, rather than being mediated by stimulating the release of hypothalamic LH-releasing hormone (LHRH). bioscientifica.com

Reproductive System Physiology

This compound and its synthesizing enzymes are widely expressed in the male reproductive tract, including the testes, epididymides, and prostate, indicating its significant involvement in male reproductive functions. hmdb.cabioscientifica.combioscientifica.com

Male Reproductive Organ Development (Testis, Epididymis, Prostate)

This compound plays a crucial part in the embryonic development of the male reproductive system, particularly in the differentiation of the testes. wikipedia.orgbioscientifica.com This process is initiated by the SRY gene on the Y chromosome, which triggers the expression of the SOX9 transcription factor. PGD2 is a key signaling molecule that helps to establish and maintain high levels of SOX9, which is essential for Sertoli cell differentiation and the subsequent formation of testicular cords. wikipedia.orgbiologists.com

PGD2 forms a feedforward loop with SOX9; SOX9 directly activates the promoter of the gene for L-PGDS, the enzyme that produces PGD2. bioscientifica.combiologists.com The resulting PGD2 then further stimulates SOX9 expression and promotes its translocation into the nucleus, thereby amplifying the male developmental signal. bioscientifica.combiologists.com This PGD2-SOX9 amplification loop operates independently of another key testicular differentiation factor, FGF9, providing a robust mechanism to ensure commitment to the male pathway. biologists.com

Beyond Sertoli cell differentiation, PGD2 signaling is also vital for the proper differentiation of male fetal germ cells. bioscientifica.combiologists.com PGD2, acting through its DP2 receptor, influences germ cells to enter mitotic arrest, a critical step in spermatogenesis, and upregulates the master male germ cell gene, Nanos2. nih.govcnrs.fr This action helps to prevent the germ cells from entering meiosis, which is characteristic of female development. biologists.comnih.gov

In the postnatal and adult male, PGD2 synthase is highly concentrated in the epididymis, particularly the caput region, where sperm maturation occurs. oup.comnih.gov Studies in sheep have shown that while the messenger RNA (mRNA) for PGD2 synthase is present early in development, its translation into protein in the epididymis is a regulated process that occurs later, around puberty. oup.comnih.govoup.com This suggests a role for PGD2 in creating the specific luminal environment required for sperm maturation. nih.gov Expression of L-PGDS is also noted in the prostate, further supporting a broad role for PGD2 in male reproductive physiology. bioscientifica.com

Table 2: Role of PGD2 in Male Reproductive Development

| Developmental Process | Organ | Key Function of PGD2 | Mediating Receptors/Enzymes |

|---|---|---|---|

| Sertoli Cell Differentiation | Testis | Amplifies and maintains SOX9 expression and nuclear localization. | L-PGDS, DP1 |

| Germ Cell Differentiation | Testis | Promotes mitotic arrest and upregulates Nanos2. | H-PGDS, L-PGDS, DP2 |

| Sperm Maturation | Epididymis | Contributes to the luminal fluid composition. | L-PGDS |

| General Function | Prostate | PGD2 is produced, role under investigation. | L-PGDS |

Table 3: Compound and PubChem CID

| Compound Name | PubChem CID |

|---|---|

| This compound | 448457 |

| Lipocalin-type prostaglandin D synthase (L-PGDS/PTGDS) | Not applicable (Protein) |

| Hematopoietic prostaglandin D synthase (H-PGDS/PTGDS2) | Not applicable (Protein) |

| This compound receptor 1 (DP1/PTGDR) | Not applicable (Protein) |

Vasodilation and Vasoconstriction

Gastrointestinal System Function

This compound (PGD2) plays a multifaceted and sometimes contradictory role in the gastrointestinal (GI) system, influencing everything from mucus secretion and motility to inflammation. nih.govresearchgate.net Its effects are largely dictated by which of its receptors, DP1 or the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2, also known as DP2), is activated. researchgate.netmdpi.com

In the context of intestinal barrier function, PGD2 signaling through the DP1 receptor appears to be protective. frontiersin.orgnih.gov Studies have shown that activation of the DP1 receptor can reduce intestinal permeability. frontiersin.orgnih.gov This is achieved not by altering the tightness of the junctions between epithelial cells, but by stimulating mucus secretion from goblet cells. frontiersin.orgnih.gov The secreted mucus forms a protective layer that reinforces the intestinal barrier. frontiersin.orgnih.gov This is supported by findings that a DP1 antagonist exacerbated food allergy symptoms in a mouse model, suggesting that endogenous PGD2 acting on DP1 helps to protect the gut barrier. frontiersin.orgnih.gov

The role of PGD2 in gastric acid secretion is less direct. While some prostaglandins (B1171923) like PGE2 have direct inhibitory effects on acid-producing parietal cells, studies in rats have shown that PGD2 administered into the central nervous system does not have a significant effect on gastric secretion. researchgate.netnih.gov However, in isolated gastric gland preparations, PGD2, along with PGE1 and PGE2, was found to potentiate histamine (B1213489) release when combined with other secretagogues like gastrin, suggesting a potential indirect role in modulating acid secretion. scite.ai

In inflammatory conditions of the gut, such as colitis, PGD2 exhibits a dual role. nih.govphysiology.org Early in the inflammatory process, PGD2, produced via the COX-2 enzyme, acts as an anti-inflammatory signal. physiology.org It helps to downregulate the infiltration of granulocytes into the colonic mucosa, likely through the DP receptor. physiology.org This suggests a protective function in the initial stages of inflammation. physiology.org However, the role of its other receptor, CRTH2, is more complex and appears to be pro-inflammatory in chronic conditions. aai.org In ulcerative colitis, for instance, while PGD2 itself is considered anti-inflammatory, increased numbers of CRTH2-positive cells are found in the inflamed colonic mucosa. aai.org Antagonizing the CRTH2 receptor improved colitis in animal models, whereas blocking the DP1 receptor worsened it, highlighting the opposing roles of these two receptors in intestinal inflammation. aai.org

Enteric glial cells, part of the nervous system within the gut, are a source of PGD2. nih.govresearchgate.net This suggests that PGD2 is a key signaling molecule in the communication between the nervous system, glial cells, and the intestinal epithelial cells, playing a crucial role in maintaining the integrity of the gut barrier. nih.govresearchgate.net

Research Findings on PGD2 in the Gastrointestinal System

| Area of Study | Key Finding | Model System | Reference(s) |

| Intestinal Permeability | Pharmacological stimulation of the DP1 receptor reduces intestinal permeability by inducing mucus secretion from goblet cells. | Mouse models (in vivo and ex vivo) | frontiersin.orgnih.govresearchgate.net |

| Gastrointestinal Motility | PGD2, released by mast cells, modulates smooth muscle function and can stimulate ileal motility. | Canine model | frontiersin.orgnih.gov |

| Gastric Acid Secretion | Intracerebroventricular administration of PGD2 had no direct effect on gastric secretion. | Rat model | researchgate.netnih.gov |

| Gastric Acid Secretion | PGD2 potentiated histamine release from isolated gastric glands in the presence of other secretagogues. | Rabbit gastric glands | scite.ai |

| Inflammatory Bowel Disease | PGD2, via the COX-2 pathway, acts as an early anti-inflammatory signal in experimental colitis by reducing granulocyte infiltration. | Rat model of colitis | physiology.org |

| Inflammatory Bowel Disease | In ulcerative colitis, the CRTH2 receptor contributes to inflammation, while the DP1 receptor has a protective role. | Human patients and mouse model of colitis | aai.org |

| Neuro-Glio-Epithelial Communication | Enteric glial cells produce PGD2, which is involved in maintaining intestinal barrier homeostasis. | Review of multiple studies | nih.govresearchgate.net |

Pathophysiological Roles of Prostaglandin D2 in Disease States

Allergic Diseases

PGD2 is a central mediator in the pathophysiology of allergic diseases. nih.gov Its release following allergen exposure triggers a cascade of events that contribute to the classic symptoms and underlying inflammation characteristic of these conditions. nih.gov

Bronchial Asthma Pathogenesis

In bronchial asthma, PGD2 is recognized as a pivotal mediator, contributing to airway hyperresponsiveness, mucus secretion, eosinophilic inflammation, and airway remodeling. kjim.org Levels of PGD2 and its metabolites are significantly elevated in the bronchoalveolar lavage fluid of asthmatic individuals, particularly after allergen exposure, and these levels often correlate with disease severity. mdpi.comelsevier.es

PGD2 is a potent bronchoconstrictor, contributing significantly to the airway hyperresponsiveness that defines asthma. elsevier.es When inhaled, PGD2 is approximately 10 times more potent than histamine (B1213489) in inducing bronchoconstriction in asthmatic subjects. mdpi.com This effect is primarily mediated through the activation of the thromboxane (B8750289) A2 (TP) receptor on airway smooth muscle cells, rather than its own DP1 or CRTH2 receptors. nih.govmdpi.com Activation of the CRTH2 receptor can also contribute to the contraction of airway smooth muscle. elsevier.es

PGD2 plays a role in the structural changes of the airways, known as airway remodeling, seen in chronic asthma. elsevier.es It can stimulate the proliferation of airway smooth muscle cells and fibroblasts, leading to a thickening of the airway walls. elsevier.esnih.gov Furthermore, PGD2 signaling through the CRTH2 receptor can lead to goblet cell hyperplasia and mucus hypersecretion, which contributes to airway obstruction. nih.govresearchgate.net The release of cytokines like IL-13 from cells activated by the PGD2-CRTH2 pathway is a key driver of this increased mucus production. nih.govnih.gov

A hallmark of allergic asthma is the infiltration of eosinophils into the airways, a process heavily influenced by PGD2. elsevier.es Acting as a potent chemoattractant via the CRTH2 receptor, PGD2 recruits eosinophils from the circulation into the lung tissue. elsevier.esresearchgate.net Beyond recruitment, PGD2 also promotes the activation and survival of eosinophils, prolonging their inflammatory actions within the airways. mdpi.com This PGD2-CRTH2 interaction is a critical driver of the persistent eosinophilic inflammation characteristic of many forms of asthma. frontiersin.org

Mast cells are the primary source of the large quantities of PGD2 released during an acute allergic response. nih.govrupress.org Upon allergen-induced cross-linking of IgE receptors, mast cells degranulate and rapidly synthesize PGD2. nih.govelsevier.es Th2 cells, the key orchestrators of the type 2 immune response, are both a source and a major target of PGD2. nih.govnih.gov PGD2, acting through the CRTH2 receptor, is a powerful chemoattractant for Th2 cells, drawing them to the site of allergic inflammation. aai.org This interaction creates a positive feedback loop: PGD2 promotes the recruitment and activation of Th2 cells, which in turn release cytokines like IL-4, IL-5, and IL-13 that amplify the allergic cascade and can further stimulate PGD2 production. rupress.orgnih.govaai.org

Eosinophilic Inflammation

Allergic Rhinitis and Conjunctivitis

The role of PGD2 extends to other common allergic conditions like allergic rhinitis and conjunctivitis, which share a common pathophysiology with allergic asthma. nih.govoftalmoloji.org In allergic rhinitis, PGD2 released in the nasal mucosa contributes to hallmark symptoms. europa.eu It induces vasodilation and increases vascular permeability, leading to nasal congestion, and its effects are considered to be more potent than those of histamine. mdpi.comeuropa.eu

In allergic conjunctivitis, elevated levels of PGD2 are found in the tear fluid of patients. nih.gov It is a key driver of the itching, redness (from vasodilation), and swelling (chemosis) of the conjunctiva. frontiersin.org PGD2 also facilitates the recruitment of eosinophils to the ocular surface, perpetuating the inflammatory cycle in the eye. frontiersin.org

Atopic Dermatitis and Chronic Allergic Skin Inflammation

In atopic dermatitis (AD), a chronic inflammatory skin disease, PGD2 plays a significant role in the underlying Th2-predominant inflammation. medicaljournals.se Mast cells, upon activation, are a primary source of PGD2 in the skin, contributing to the immediate-type reactions. medicaljournals.senih.gov However, PGD2 is also produced during the later stages of inflammation by other immune cells, including Th2 cells themselves. medicaljournals.se

The level of PGD2 has been found to increase in the skin during allergic responses, and its production is essential for the development of chronic allergic inflammation of the skin. medicaljournals.sefrontiersin.org PGD2 exerts its pro-inflammatory effects in AD primarily through the CRTH2 receptor. scispace.com This receptor is expressed on key effector cells of allergic inflammation, such as Th2 cells, eosinophils, and basophils. scispace.com Activation of CRTH2 by PGD2 promotes the chemotaxis of these cells, leading to their accumulation in the inflamed skin. medicaljournals.sescispace.com Furthermore, PGD2 can stimulate Th2 cells to produce more Th2-type cytokines, such as interleukin-4 (IL-4), IL-5, and IL-13, further amplifying the allergic inflammatory response. medicaljournals.se Studies in mouse models of AD have shown that the absence of the CRTH2 receptor leads to reduced infiltration of Th2 cells into the skin. scispace.com

Interestingly, PGD2 also exhibits a dual role, as signaling through its other receptor, DP1, on Langerhans cells has been shown to suppress the development of AD-like skin lesions in mice by inhibiting Langerhans cell migration and subsequent Th2 cell induction. scispace.com

| Finding | Implication in Atopic Dermatitis | Source(s) |

| Increased PGD2 production in skin | Contributes to the inflammatory environment. | medicaljournals.sefrontiersin.org |

| PGD2 produced by mast cells and Th2 cells | Involved in both early and late-phase allergic reactions. | medicaljournals.se |

| PGD2 promotes chemotaxis of Th2 cells, eosinophils, and basophils via CRTH2 | Leads to infiltration of these inflammatory cells into the skin. | medicaljournals.sescispace.com |

| PGD2 stimulates Th2 cytokine production | Amplifies the Th2-mediated inflammatory cascade. | medicaljournals.se |

| PGD2-DP1 signaling on Langerhans cells has a regulatory role | Suggests a complex, dual function of PGD2 in skin inflammation. | scispace.com |

Anaphylactic Reactions and Venom Absorption

Studies in mice have demonstrated that mast cell-derived PGD2 plays a crucial role in limiting the systemic absorption of honey bee venom. nii.ac.jpresearchgate.net This protective effect is primarily mediated through the DP1 receptor. nii.ac.jp Activation of DP1 signaling by PGD2 appears to enhance vascular barrier function, thereby slowing the entry of venom components into the bloodstream. nii.ac.jpresearchgate.net In mast cell-deficient mice, the absence of PGD2 production leads to exacerbated hypothermia and increased mortality following venom injection, highlighting the importance of this pathway in host defense. nii.ac.jp By retaining the venom at the injection site, mast cell-derived PGD2 may also facilitate more effective detoxification and the development of an appropriate adaptive immune response. nii.ac.jp

Furthermore, PGD2 signaling through the CRTH2 receptor has been implicated in enhancing the production of venom-specific IgE, which can contribute to protection against lethal doses of venom in subsequent exposures. nii.ac.jp

Food Allergies

The incidence of food allergies, which are immediate hypersensitivity reactions to ingested food allergens, is on the rise. nih.gov PGD2 has emerged as a significant molecule in the pathophysiology of food allergies and as a potential biomarker for the disease. mdpi.comnih.gov

Upon ingestion of a food allergen in a sensitized individual, intestinal mast cells are activated and release PGD2. mdpi.comnih.gov Research has shown that the urinary level of a stable PGD2 metabolite, tetranor-PGDM, correlates with the severity of allergic symptoms and the degree of intestinal mast cell hyperplasia in mouse models of food allergy. nih.gov Importantly, elevated levels of urinary tetranor-PGDM have also been observed in human patients with food allergies compared to healthy individuals or patients with other allergic conditions like asthma or atopic dermatitis. nih.gov This suggests that urinary tetranor-PGDM could serve as a specific and sensitive diagnostic marker for food allergy. nih.gov

Beyond its role as a biomarker, PGD2 influences the intestinal barrier function, a critical factor in the development of food-induced anaphylaxis. u-tokyo.ac.jp Increased intestinal permeability allows food allergens to enter the bloodstream, triggering systemic reactions. u-tokyo.ac.jp PGD2, through its receptors, plays a complex role in modulating this barrier. H-PGDS-derived PGD2 has been shown to inhibit an increase in intestinal permeability and subsequent oral anaphylaxis in mice. u-tokyo.ac.jp This effect appears to be mediated, at least in part, through the CRTH2 receptor, leading to an increase in goblet cell numbers and inhibition of IL-25 expression. u-tokyo.ac.jp Conversely, activation of the DP1 receptor has also been shown to reduce intestinal permeability, in this case by stimulating mucus secretion. frontiersin.org

Neurological Disorders

PGD2 is the most abundant prostaglandin (B15479496) in the brain and its levels increase significantly under pathological conditions. nih.govcuny.edu It is synthesized by L-PGDS in the leptomeninges, choroid plexus, and oligodendrocytes, and by H-PGDS in microglia. dovepress.comjneurosci.org PGD2's role in the central nervous system is complex, contributing to both neuroinflammation and potentially neuroprotection depending on the context and the receptors involved.

Neuroinflammation

Neuroinflammation is a common feature of many neurological diseases. jneurosci.org PGD2 is a key modulator of the neuroinflammatory process. nih.gov Activated microglia, the resident immune cells of the brain, are a significant source of PGD2 during neuroinflammation. jneurosci.org

Research using a mouse model of Krabbe's disease, a genetic demyelinating disorder, has shown that microglia-derived PGD2 acts on DP1 receptors expressed on astrocytes. jneurosci.org This interaction enhances astrogliosis, the reactive proliferation of astrocytes, and contributes to demyelination and oligodendroglial apoptosis. jneurosci.org Inhibition of H-PGDS, the enzyme responsible for PGD2 production in microglia, or the absence of the DP1 receptor, significantly suppressed these pathological features. jneurosci.org

Neurodegenerative Processes (e.g., Parkinson's Disease-like Pathology)

The role of PGD2 and its signaling pathways has been investigated in neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD).

In the context of Parkinson's disease , which is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, neuroinflammation is a key contributor to the pathology. nih.gov Studies in rat models have shown that direct injection of the PGD2 metabolite, PGJ2, into the substantia nigra can induce a progressive Parkinsonian-like pathology, including the loss of dopaminergic neurons, activation of microglia and astrocytes, and motor deficits. nih.gov In these models, the levels of COX-2 and L-PGDS were found to increase in dopaminergic neurons. nih.gov The DP2 receptor was detected on dopaminergic neurons but not significantly on microglia, suggesting that PGD2/PGJ2 may exert direct neurotoxic effects on these neurons. nih.govresearchgate.net Interestingly, treatment with the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, a COX inhibitor, prevented most of the PGJ2-induced pathology, suggesting a detrimental feedback loop between PGJ2 and COX-2. nih.gov Conversely, some research suggests a potential protective role for PGD2 signaling, where astrocyte-derived PGD2 activates DP2 receptors on microglia to induce the expression of the anti-inflammatory enzyme heme oxygenase-1. mdpi.com

In Alzheimer's disease , PGD2 levels are also elevated in the brain. frontiersin.org The PGD2 synthase H-PGDS and the DP1 receptor are upregulated in microglia and astrocytes associated with senile plaques. frontiersin.org While the DP1 receptor has been shown to be protective against ischemia-reperfusion injury in the brain, its role and that of PGD2 in the chronic neuroinflammation of AD is still being elucidated. nih.govcuny.edu

| Finding | Implication in Neurological Disorders | Source(s) |

| PGD2 is the most abundant prostaglandin in the brain | Plays a significant role in CNS physiology and pathology. | nih.govcuny.edu |

| Microglia-derived PGD2 enhances astrogliosis and demyelination via DP1 | Contributes to pathology in certain neuroinflammatory conditions. | jneurosci.org |

| PGJ2, a PGD2 metabolite, can induce Parkinson's-like pathology | Suggests a role for this pathway in dopaminergic neurodegeneration. | nih.gov |

| DP2 receptors are present on dopaminergic neurons | PGD2/PGJ2 may have direct neurotoxic effects. | nih.govresearchgate.net |

| PGD2 signaling can also have anti-inflammatory effects (e.g., via 15d-PGJ2 or astrocyte-microglia crosstalk) | Highlights the dual and complex nature of PGD2's role in the brain. | nih.govmdpi.com |

Inflammatory Bowel Diseases (e.g., Crohn's Disease)

Inflammatory bowel diseases (IBD), such as Crohn's disease (CD) and ulcerative colitis (UC), are chronic inflammatory disorders of the gastrointestinal tract. The role of PGD2 in IBD is complex and somewhat debated, with evidence suggesting both pro- and anti-inflammatory functions. nih.govresearchgate.net